N-ethyl-3-methylfuran-2-carboxamide
Description
N-Ethyl-3-methylfuran-2-carboxamide is a substituted furan derivative featuring a carboxamide group at the 2-position of the furan ring, an ethyl group on the nitrogen atom, and a methyl substituent at the 3-position of the ring. Its synthesis typically involves coupling reactions, as evidenced by analogous procedures in the literature (e.g., using coupling reagents like HATU and bases like DIPEA) .
Properties
IUPAC Name |
N-ethyl-3-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIVGEDDNUWHMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CO1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-ethyl-3-methylfuran-2-carboxamide and related compounds:
Structural and Functional Insights
- However, the phenyl group in N-phenylfuran-2-carboxamide introduces steric bulk, which may hinder binding in certain biological targets .
- Reactivity : Unlike 5-methylfurfural or 2-methyl-3-furoic acid, the carboxamide group in the target compound enables participation in hydrogen bonding, a critical feature for enzyme inhibition .
- Synthetic Complexity : this compound requires multi-step synthesis (similar to compounds in and ), whereas simpler analogs like N-methylformamide are commercially available .
Analytical and Pharmacological Data
Chromatographic Behavior
Comparative LC/MS data (adapted from and ):
*Extrapolated from analogous compounds in and .
Key Research Findings and Limitations
Synthetic Yields : Derivatives like those in achieve ~50–60% yields via optimized coupling conditions, suggesting room for improvement in the target compound’s synthesis .
SAR Challenges : The methyl group at C3 may reduce metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl derivatives in and ) .
Data Gaps: No direct pharmacological or toxicological studies on this compound were identified in the provided evidence, highlighting the need for further research.
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